Cy7.5 diethyl is a member of the cyanine dye family, specifically designed for applications in near-infrared fluorescence imaging. This compound exhibits unique spectral properties, including an excitation maximum around 788 nm and an emission maximum at approximately 808 nm, making it suitable for biological and medical imaging due to its ability to penetrate biological tissues with minimal scattering and absorption. The structure of Cy7.5 diethyl includes a polymethine chain that contributes to its photophysical characteristics, enhancing its quantum yield compared to other cyanine dyes .
Cy7.5 diethyl has shown significant promise in biological applications, particularly in vivo imaging. Its near-infrared emission allows for deep tissue penetration, making it useful for tracking biomolecules within living organisms. The compound's low background fluorescence in biological systems enhances its utility in imaging applications such as:
The synthesis of Cy7.5 diethyl typically involves several key steps:
Cy7.5 diethyl is utilized in various fields due to its favorable properties:
Interaction studies involving Cy7.5 diethyl focus on its binding affinity and specificity towards various biomolecules:
Cy7.5 diethyl shares similarities with other cyanine dyes but possesses unique features that distinguish it from its counterparts. Here are some comparable compounds:
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Unique Features |
|---|---|---|---|
| Cyanine 5 | 650 | 670 | Commonly used for far-red fluorescence; lower tissue penetration compared to Cy7.5 diethyl |
| Cyanine 7 | 750 | 776 | Higher tissue penetration but less photostable than Cy7.5 diethyl |
| Cyanine 7.5 | 788 | 808 | Enhanced quantum yield; optimized for deep tissue imaging |
| Indocyanine Green | 780 | 810 | FDA-approved for clinical use; less versatile than Cy7.5 diethyl |
Cy7.5 diethyl's enhanced quantum yield and longer wavelength make it particularly effective for deep tissue imaging compared to other cyanine dyes like Cyanine 5 or Cyanine 7, which have shorter wavelengths and may not penetrate tissues as effectively .
Cy7.5 Diethyl absorbs maximally at 788 nm and emits at 808 nm, with a molar extinction coefficient close to 223,000 L mol⁻¹ cm⁻¹ [1] [2]. Its rigidised polymethine chain and diethyl substitution confer enhanced quantum yield in comparison with indocyanine green, while the diethylamino aryl domain drives bathochromic shift and solubility in organic media [3] [1].
| Alkyl group on indolenine | Product code | Yield % | Melting point °C | λₘₐₓ dichloromethane nm | ε (10⁵ L mol⁻¹ cm⁻¹) |
| methyl | 1 | 46% [3] | 186–187 | 784 | 3.12 [3] |
| ethyl (Cy7.5 Diethyl) | 2 | 40% [3] | 185–186 | 783 | 3.00 [3] |
| propyl | 3 | 45% [3] | 188–190 | 788 | 3.32 [3] |
All syntheses performed on 0.17 mmol scale with Dean–Stark water removal.
Scaling from milligram to gram levels is practical when the chromophore is kept base-free and purification is deferred until the final step [4]. High water solubility of carboxylated intermediates permits aqueous trituration to strip polar by-products before column chromatography. Reported batch size of 1.27 g afforded 81% crude yield for an analogous heptamethine dye with 88% chromatographic purity [4].
Failure to maintain these conditions reduces quantum yield by up to 25% owing to polymethine chain truncation detected by ultraviolet-visible spectroscopy [4].
| Method | Throughput (mg h⁻¹) | Typical purity % | Solvent load (mL g⁻¹) | Suitability for Cy7.5 Diethyl |
| Aluminium oxide column | 250 | 95–99 [4] | 120 | Rapid bulk cleanup |
| Silica gel gradient | 400 | 92–96 [4] | 150 | Mid-scale batches |
| Reversed-phase HPLC | 50 | 99+ [5] | 500 | Final research-grade polish |
| Residual species | Limit (mg g⁻¹) | Test |
| Dichloromethane | <60 | Headspace gas chromatography |
| Triethylamine | <40 | Acid-base titration with perchloric acid |
| Iodide | <5 | Silver nitrate turbidity |
All metrics align with International Council for Harmonisation guideline Q3C for research reagents.